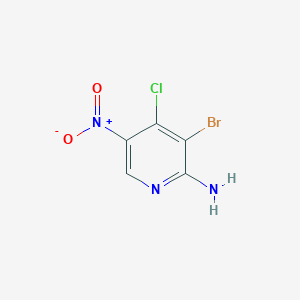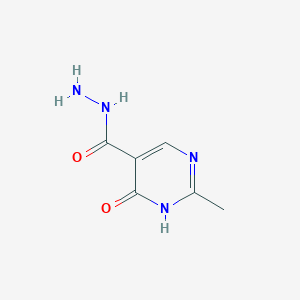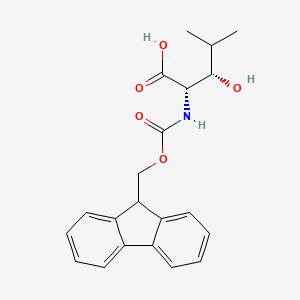
3-Bromo-4-chloro-5-nitropyridin-2-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Bromo-4-chloro-5-nitropyridin-2-amine is a heterocyclic organic compound with the molecular formula C5H3BrClN3O2 It is a derivative of pyridine, a six-membered ring containing one nitrogen atom
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-Bromo-4-chloro-5-nitropyridin-2-amine typically involves the nitration of 3-Bromo-4-chloropyridine followed by amination. The nitration process can be carried out using nitric acid and sulfuric acid as nitrating agents. The reaction is usually conducted at low temperatures to control the formation of by-products .
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of advanced catalytic systems and optimized reaction conditions can enhance the efficiency of the synthesis .
Analyse Des Réactions Chimiques
Types of Reactions
3-Bromo-4-chloro-5-nitropyridin-2-amine undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms can be substituted by other nucleophiles under appropriate conditions.
Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.
Common Reagents and Conditions
Substitution: Reagents like sodium acetate or cesium carbonate in polar protic solvents can be used for substitution reactions.
Reduction: Common reducing agents include hydrogen gas with palladium on carbon (Pd/C) as a catalyst.
Major Products Formed
Substitution: Products depend on the nucleophile used; for example, using an amine can yield an amino derivative.
Reduction: Reduction of the nitro group yields 3-Bromo-4-chloro-5-aminopyridin-2-amine.
Applications De Recherche Scientifique
3-Bromo-4-chloro-5-nitropyridin-2-amine has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of agrochemicals and other industrial chemicals.
Mécanisme D'action
The mechanism of action of 3-Bromo-4-chloro-5-nitropyridin-2-amine involves its interaction with specific molecular targets. The nitro group can participate in redox reactions, while the bromine and chlorine atoms can undergo substitution reactions. These interactions can affect various biochemical pathways, making the compound useful in research applications .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 3-Bromo-2-chloro-5-nitropyridin-4-amine
- 2-Amino-3-bromo-5-nitropyridine
- 4-Amino-3-bromopyridine
Propriétés
Formule moléculaire |
C5H3BrClN3O2 |
|---|---|
Poids moléculaire |
252.45 g/mol |
Nom IUPAC |
3-bromo-4-chloro-5-nitropyridin-2-amine |
InChI |
InChI=1S/C5H3BrClN3O2/c6-3-4(7)2(10(11)12)1-9-5(3)8/h1H,(H2,8,9) |
Clé InChI |
JSVHQSPLRPIGSG-UHFFFAOYSA-N |
SMILES canonique |
C1=C(C(=C(C(=N1)N)Br)Cl)[N+](=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![2,3,5,6-tetrahydrofuro[3,2-f][1]benzofuran](/img/structure/B15251083.png)






![2-([2,4'-Bipyridin]-3-yl)acetonitrile](/img/structure/B15251120.png)


